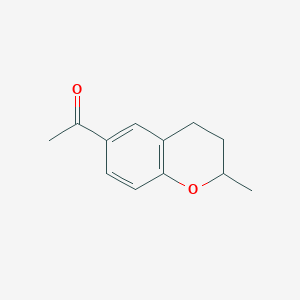

1-(2-Methyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Methylchroman-6-yl)ethanone is a chemical compound belonging to the chromanone family. Chromanones are heterobicyclic compounds that consist of a benzene ring fused with a dihydropyran ring. This particular compound is characterized by the presence of a methyl group at the second position of the chroman ring and an ethanone group at the sixth position. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylchroman-6-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of 2-hydroxyacetophenone with cyclic alkanones under microwave irradiation. For instance, 1-(7-hydroxy-2,2-dimethyl-chroman-6-yl)-ethanone can be synthesized by reacting 2-hydroxyacetophenone with cyclohexanone in the presence of a catalytic amount of pyrrolidine under microwave irradiation .

Industrial Production Methods: Industrial production of 1-(2-Methylchroman-6-yl)ethanone typically involves similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is favored due to its efficiency and higher yields. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylchroman-6-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding chromanone derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Substitution: The methyl group at the second position can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Chromanone derivatives with various functional groups.

Reduction: Chroman-6-yl alcohol derivatives.

Substitution: Halogenated chromanone derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of hydrocoumarin exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the benzopyran moiety possess inhibitory effects against various bacterial strains. A notable study demonstrated that a related compound had a minimum inhibitory concentration (MIC) of 50 mg/mL against Escherichia coli .

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Hydrocoumarin Derivative | E. coli | 50 |

| Another Benzopyran Derivative | Staphylococcus aureus | 25 |

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study highlighted that benzopyran derivatives could induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, one derivative demonstrated a significant reduction in cell viability in breast cancer cell lines .

Pesticidal Activity

The pesticidal properties of benzopyran derivatives have been explored in agricultural research. A specific study revealed that these compounds could act as effective insecticides against common agricultural pests. The efficacy was attributed to their ability to disrupt the hormonal balance in insects .

Polymer Synthesis

In materials science, the compound has been utilized as a building block for synthesizing novel polymers. Its unique structure allows for the incorporation into polymer matrices, enhancing properties such as flexibility and thermal stability. Research has shown that polymers containing hydrocoumarin units exhibit improved mechanical properties compared to traditional materials .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated various hydrocoumarin derivatives' antimicrobial activity against a panel of pathogens. The results indicated that modifications on the benzopyran ring significantly influenced the compounds' efficacy.

Case Study 2: Agricultural Field Trials

Field trials conducted with a hydrocoumarin-based insecticide showed promising results in controlling aphid populations in soybean crops. The application led to a marked decrease in pest density and an increase in crop yield.

Mechanism of Action

The mechanism of action of 1-(2-Methylchroman-6-yl)ethanone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

1-(2-Methylchroman-6-yl)ethanone can be compared with other similar compounds, such as:

Chroman-4-one: Lacks the methyl group at the second position but exhibits similar biological activities.

Chroman-2-one: Has a different substitution pattern but shares the chromanone core structure.

Chroman-6-yl ethanone: Similar structure but without the methyl group at the second position.

Uniqueness: 1-(2-Methylchroman-6-yl)ethanone is unique due to the presence of the methyl group at the second position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other chromanone derivatives and contributes to its specific applications in medicinal chemistry .

Biological Activity

1-(2-Methyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one, also known as 6-methylcoumarin, is a compound belonging to the coumarin class. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

- Molecular Formula: C12H14O2

- Molecular Weight: 202.24 g/mol

- CAS Registry Number: 13462852

- IUPAC Name: this compound

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values indicating moderate activity against Gram-positive bacteria, with values ranging from 16 to 64 µg/mL .

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies showed that it induces apoptosis in cancer cell lines such as K562 (human leukemia cells). The mechanism involves the activation of caspases and the generation of reactive oxygen species (ROS), leading to programmed cell death .

Key Findings:

- Caspase Activation: Compound significantly increased caspase activity after prolonged exposure.

- Apoptosis Induction: Flow cytometry analysis indicated that the compound effectively induced early apoptotic changes in treated cells.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer effects, this compound has shown promise in reducing inflammation. It inhibits the release of pro-inflammatory cytokines such as interleukin 6 (IL-6), which is crucial in various inflammatory processes .

| Treatment | IL-6 Reduction (%) |

|---|---|

| Control | - |

| Compound Treatment | 50 |

Study on Antifilarial Activity

A related coumarin derivative was evaluated for antifilarial activity against Brugia malayi, demonstrating a significant reduction in microfilaremia and adult parasite mortality . Although this study does not directly involve this compound, it suggests that compounds within the same class may possess similar therapeutic potentials.

Cytotoxicity Assessment

In a cytotoxicity study involving various cancer cell lines, the compound exhibited selective toxicity. The results indicated a reduction in cell viability at higher concentrations, confirming its potential as an anticancer agent .

Properties

CAS No. |

32333-28-1 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

1-(2-methyl-3,4-dihydro-2H-chromen-6-yl)ethanone |

InChI |

InChI=1S/C12H14O2/c1-8-3-4-11-7-10(9(2)13)5-6-12(11)14-8/h5-8H,3-4H2,1-2H3 |

InChI Key |

ANPAUKPGHLCPSB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=C(O1)C=CC(=C2)C(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.